Cas no 475997-88-7 (1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol)

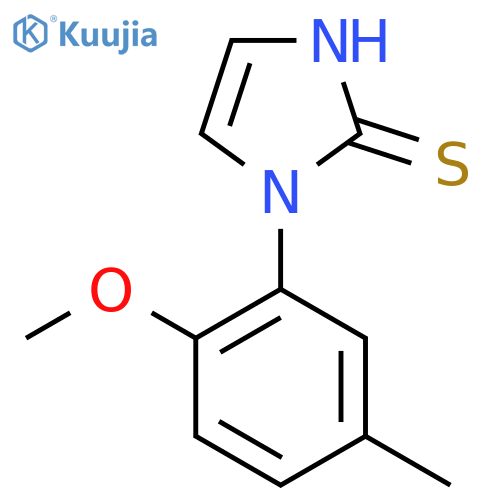

475997-88-7 structure

商品名:1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol

CAS番号:475997-88-7

MF:C11H12N2OS

メガワット:220.290781021118

CID:4714563

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 化学的及び物理的性質

名前と識別子

-

- 1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol

- 1-(2-methoxy-5-methylphenyl)imidazole-2-thiol

- 1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol

-

- インチ: 1S/C11H12N2OS/c1-8-3-4-10(14-2)9(7-8)13-6-5-12-11(13)15/h3-7H,1-2H3,(H,12,15)

- InChIKey: VUGMEEFTNYVHIM-UHFFFAOYSA-N

- ほほえんだ: S=C1NC=CN1C1C=C(C)C=CC=1OC

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 280

- トポロジー分子極性表面積: 56.6

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 403.2±55.0 °C at 760 mmHg

- フラッシュポイント: 197.6±31.5 °C

- じょうきあつ: 0.0±0.9 mmHg at 25°C

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F2147-0392-1g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 1g |

$353.0 | 2023-09-06 | |

| Life Chemicals | F2147-0392-0.5g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 0.5g |

$335.0 | 2023-09-06 | |

| TRC | M120291-100mg |

1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |

475997-88-7 | 100mg |

$ 95.00 | 2022-06-04 | ||

| Life Chemicals | F2147-0392-0.25g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 0.25g |

$318.0 | 2023-09-06 | |

| Life Chemicals | F2147-0392-2.5g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 2.5g |

$706.0 | 2023-09-06 | |

| Life Chemicals | F2147-0392-5g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 5g |

$1059.0 | 2023-09-06 | |

| TRC | M120291-1g |

1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |

475997-88-7 | 1g |

$ 500.00 | 2022-06-04 | ||

| Life Chemicals | F2147-0392-10g |

1-(2-methoxy-5-methylphenyl)-1H-imidazole-2-thiol |

475997-88-7 | 95%+ | 10g |

$1483.0 | 2023-09-06 | |

| TRC | M120291-500mg |

1-(2-methoxy-5-methylphenyl)-1h-imidazole-2-thiol |

475997-88-7 | 500mg |

$ 320.00 | 2022-06-04 |

1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol 関連文献

-

Feng-Hua Chen,Li-Ming Zhang,Qing-Tao Chen,Yi Zhang,Zhi-Jun Zhang Chem. Commun., 2010,46, 8633-8635

-

Ou Zhuo,Lijun Yang,Fujie Gao,Bolian Xu,Qiang Wu,Yining Fan,Yu Zhang,Yufei Jiang,Runsheng Huang,Xizhang Wang,Zheng Hu Chem. Sci., 2019,10, 6083-6090

-

Qasim Mahmood,Woo Sik Kim,Ho Seok Park Nanoscale, 2012,4, 7855-7860

475997-88-7 (1-(2-Methoxy-5-methylphenyl)-1H-imidazole-2-thiol) 関連製品

- 77819-95-5(3-benzoyl-8-methoxy-2H-chromen-2-one)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)

- 1804436-87-0(Ethyl 4-methoxy-6-nitro-2-(trifluoromethoxy)pyridine-3-carboxylate)

- 149910-78-1(Benzene, 2-(bromomethyl)-1-(3-bromopropyl)-4-methyl-)

- 2229683-32-1(3-(2-Methoxypyridin-3-yl)prop-2-en-1-amine)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 931317-38-3(2-{5-(4-methylphenoxy)methylfuran-2-yl}-5-(4-methylpiperidin-1-yl)-1,3-oxazole-4-carbonitrile)

- 2137745-59-4(Benzenesulfonyl fluoride, 3-(2-propen-1-yl)-)

- 62343-67-3(2-(3,5-dimethylphenyl)ethan-1-ol)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量